3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine
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Overview
Description
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dibromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine typically involves multi-step organic reactionsThe benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to remove the bromine atoms or reduce the sulfonyl group to a sulfinyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions .
Scientific Research Applications
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar sulfonyl functionality.
Benzenesulfonyl chloride: Used in similar sulfonylation reactions but lacks the quinoline core.
N-Butyl-Benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is unique due to its combination of a quinoline core with benzenesulfonyl and dibromo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,8-dibromoquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2S/c16-10-6-9-7-13(15(18)19-14(9)12(17)8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJNJPPNXROFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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